molecular formula C11H20N2O3 B5023873 2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide

2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide

Cat. No.: B5023873
M. Wt: 228.29 g/mol
InChI Key: WSRGELYMYCFKJO-UHFFFAOYSA-N
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Description

2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a formamido group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide typically involves the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or hydroxyethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyethyl)indole: Shares the hydroxyethyl group but has an indole structure instead of a cyclohexylformamido group.

    2-(2-hydroxyethyl)acrylamide: Contains a hydroxyethyl group and an acrylamide moiety.

    2-(2-hydroxyethyl)benzamide: Features a hydroxyethyl group and a benzamide structure.

Uniqueness

2-(cyclohexylformamido)-N-(2-hydroxyethyl)acetamide is unique due to its combination of a cyclohexyl group, formamido group, and hydroxyethyl group. This combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-7-6-12-10(15)8-13-11(16)9-4-2-1-3-5-9/h9,14H,1-8H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRGELYMYCFKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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